molecular formula C15H12S2 B14397343 7-Methyl-2-phenyl-1,4-benzodithiine CAS No. 89614-11-9

7-Methyl-2-phenyl-1,4-benzodithiine

Cat. No.: B14397343
CAS No.: 89614-11-9
M. Wt: 256.4 g/mol
InChI Key: JDFBERNVWZYUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-phenyl-1,4-benzodithiine is an organic compound with the molecular formula C15H12S2. It belongs to the class of benzodithiines, which are characterized by a benzene ring fused with two sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyl-1,4-benzodithiine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylthiophenol with methyl iodide in the presence of a base, followed by cyclization using a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-phenyl-1,4-benzodithiine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methyl-2-phenyl-1,4-benzodithiine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenyl-1,4-benzodithiine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the sulfur atoms play a crucial role in its biological activity .

Comparison with Similar Compounds

    2-Phenyl-1,4-benzodithiine: Lacks the methyl group at the 7-position.

    7-Methyl-1,4-benzodithiine: Lacks the phenyl group at the 2-position.

Uniqueness: 7-Methyl-2-phenyl-1,4-benzodithiine is unique due to the presence of both a methyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs .

Properties

CAS No.

89614-11-9

Molecular Formula

C15H12S2

Molecular Weight

256.4 g/mol

IUPAC Name

6-methyl-3-phenyl-1,4-benzodithiine

InChI

InChI=1S/C15H12S2/c1-11-7-8-13-14(9-11)17-15(10-16-13)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

JDFBERNVWZYUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC=C(S2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.